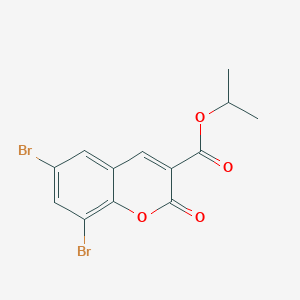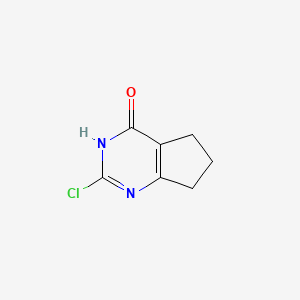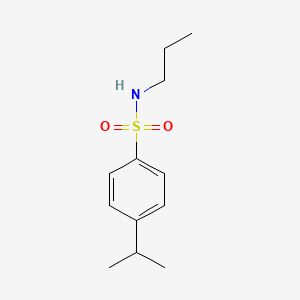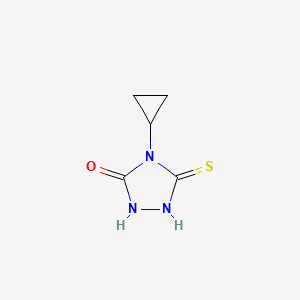
(3S)-1-(4-fluorobenzoyl)piperidine-3-carboxylic acid
Descripción general
Descripción
(3S)-1-(4-fluorobenzoyl)piperidine-3-carboxylic acid, also known as FBPPCA, is a chemical compound that has been studied extensively for its potential therapeutic applications. This compound belongs to the class of piperidine carboxylic acids and has been shown to exhibit various biochemical and physiological effects.
Aplicaciones Científicas De Investigación
Disposition and Metabolism
A study on the orexin 1 and 2 receptor antagonist, SB-649868, which shares structural similarities with (3S)-1-(4-fluorobenzoyl)piperidine-3-carboxylic acid, investigated its disposition and metabolism in humans. The elimination of drug-related material was almost complete over a 9-day period, primarily via feces, indicating significant metabolic processing. The study identified several metabolites, including an unusual hemiaminal metabolite resulting from the oxidation of the benzofuran ring, highlighting the compound's extensive metabolism in humans (Renzulli et al., 2011).
Pharmacology and Pharmacokinetics
The pharmacodynamic and pharmacokinetic properties of CERC-301, another compound structurally related to (3S)-1-(4-fluorobenzoyl)piperidine-3-carboxylic acid, were characterized to guide dose selection in clinical trials for major depressive disorder. CERC-301, a selective N-methyl-D-aspartate receptor antagonist, demonstrated high binding affinity and efficacy in animal models, with no significant safety concerns raised in pharmacology and neurotoxicity studies (Garner et al., 2015).
Diagnostic Imaging Applications
Prostate Cancer Imaging : 18F-DCFPyL, a prostate-specific membrane antigen–targeting radiotracer, evaluated for safety, sensitivity, and impact on patient management in biochemical recurrence of prostate cancer, showed promising results. The study demonstrated 18F-DCFPyL PET/CT's ability to localize recurrent prostate cancer, significantly influencing treatment decisions and management plans for patients (Rousseau et al., 2019).
Tumor Imaging : A study on 1-amino-3-fluorocyclobutane-1-carboxylic acid (FACBC), labeled with 18F, explored its potential in tumor localization, comparing uptake levels with 18F-fluorodeoxyglucose in gliosarcoma models. The study indicated FACBC's potential as a PET tracer for tumor imaging, underscoring its utility in visualizing malignancies including prostate cancer, invasive ductal breast cancer, and invasive lobular breast cancer (Shoup et al., 1999).
Safety and Dosimetry in Clinical Trials
The safety and dosimetry of anti-18F-FACBC, a synthetic leucine amino acid analog used for evaluating the L-amino acid transport system in humans, were assessed. The study highlighted the compound's favorable dosimetry and imaging properties for clinical use, providing insights into its application in PET imaging for various malignancies (Nye et al., 2007).
Breast Cancer Therapy Response : A trial on 18F-fluciclovine, another analog of (3S)-1-(4-fluorobenzoyl)piperidine-3-carboxylic acid, investigated its ability to reflect changes in tumor burden resulting from neoadjuvant therapy in breast cancer. The strong correlation between changes in 18F-fluciclovine avidity and tumor response on pathology suggested its potential utility in evaluating treatment efficacy (Ulaner et al., 2017).
Propiedades
IUPAC Name |
(3S)-1-(4-fluorobenzoyl)piperidine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14FNO3/c14-11-5-3-9(4-6-11)12(16)15-7-1-2-10(8-15)13(17)18/h3-6,10H,1-2,7-8H2,(H,17,18)/t10-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVLHLMFNCSEIHG-JTQLQIEISA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC=C(C=C2)F)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](CN(C1)C(=O)C2=CC=C(C=C2)F)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14FNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[4-[4-(4,5-Dimethyl-1,3-thiazol-2-yl)piperazine-1-carbonyl]-4-phenylpiperidin-1-yl]prop-2-en-1-one](/img/structure/B2741127.png)
![6-cyclopropyl-2-{[1-(1H-indole-4-carbonyl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2741128.png)


![2-Methyl-4-[(methylsulfanyl)methyl]-6-(1-pyrrolidinyl)pyrimidine](/img/structure/B2741133.png)




![8-Methyl-2-[(1-phenyl-1,2,4-triazol-3-yl)sulfanylmethyl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2741142.png)
![N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-4-phenoxybenzamide](/img/structure/B2741143.png)
![N-(4-ethoxyphenyl)-2,2,7,7-tetramethyltetrahydro-3aH-bis([1,3]dioxolo)[4,5-b:4',5'-d]pyran-5-carboxamide](/img/structure/B2741144.png)

